StearidonicAcidN-Succinimide
Description
Contextualization of Activated Carboxylic Acid Derivatives in Organic and Chemical Biology
Carboxylic acids are abundant in nature and serve as fundamental building blocks in organic chemistry. However, their direct reaction with nucleophiles, such as amines, is often inefficient. To overcome this, chemists employ "activated" carboxylic acid derivatives. These are molecules in which the hydroxyl group of the carboxylic acid is replaced by a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating reactions. wikipedia.org This activation is a critical strategy in numerous synthetic pathways, including peptide synthesis and the creation of complex bioactive molecules. acs.orgnih.gov The use of activated acids allows for controlled and efficient bond formation under mild conditions, a necessity when dealing with sensitive biological molecules. wikipedia.org
The Role of N-Hydroxysuccinimide Esters as Amine-Reactive Reagents
Among the various types of activated carboxylic acid derivatives, N-Hydroxysuccinimide (NHS) esters are perhaps the most widely utilized for targeting primary amines. creative-proteomics.comebi.ac.uk The NHS ester is formed by the reaction of a carboxylic acid with N-Hydroxysuccinimide. wikipedia.org This creates a reagent that readily reacts with the nucleophilic primary amine groups found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. creative-proteomics.comnih.gov The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond, while the N-hydroxysuccinimide is released as a byproduct. creative-proteomics.comglenresearch.com This reaction is highly efficient at physiological to slightly alkaline pH ranges (typically 7.2 to 8.5), making NHS esters exceptionally valuable for bioconjugation techniques, such as protein labeling, immobilization, and the development of antibody-drug conjugates. creative-proteomics.comebi.ac.ukthermofisher.com
Significance of Stearidonic Acid N-Succinimide within the Landscape of Fatty Acylating Agents
Stearidonic Acid N-Succinimide is a specialized acylating agent that combines the amine-reactive properties of the NHS ester with the unique characteristics of stearidonic acid. Stearidonic acid is an 18-carbon omega-3 polyunsaturated fatty acid with four double bonds. vulcanchem.comtuscany-diet.netwikipedia.org By converting stearidonic acid into its N-succinimide ester, a tool is created for introducing this specific fatty acid moiety onto molecules containing primary amines, such as proteins, peptides, and certain lipids. nih.govresearchgate.net This allows researchers to investigate the effects of stearidonic acid acylation on the properties and functions of these molecules. The introduction of the long, unsaturated hydrocarbon chain of stearidonic acid can significantly alter the hydrophobicity, membrane-binding properties, and biological activity of the target molecule.
Overview of Research Paradigms Utilizing Activated Fatty Acid Derivatives
Data Tables
Table 1: Properties of Stearidonic Acid
| Property | Value | Reference |
| Chemical Formula | C18H28O2 | vulcanchem.comwikipedia.org |
| Molar Mass | 276.420 g·mol−1 | wikipedia.org |
| IUPAC Name | (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acid | tuscany-diet.netwikipedia.org |
| Classification | Omega-3 Fatty Acid | vulcanchem.comtuscany-diet.net |
| Natural Sources | Seed oils of hemp, blackcurrant, corn gromwell, and Echium plantagineum; cyanobacterium Spirulina. | wikipedia.org |
| Biosynthesis Precursor | Alpha-linolenic acid (ALA) | wikipedia.org |
Table 2: Properties of Stearic Acid N-Hydroxysuccinimide Ester
| Property | Value | Reference |
| Chemical Formula | C22H39NO4 | chemicalbook.comsigmaaldrich.comchembk.com |
| Molar Mass | 381.55 g/mol | chemicalbook.comsigmaaldrich.com |
| Appearance | White or light yellow solid | chembk.com |
| Melting Point | 92-93°C | chemicalbook.comchembk.com |
| Solubility | Soluble in organic solvents like DMSO and dichloromethane. | chembk.com |
Structure
3D Structure
Properties
Molecular Formula |
C22H31NO4 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI Key |
ANGVBRBDKGAMLQ-LTKCOYKYSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Stearidonic Acid N Succinimide
Precursor Compounds: Stearidonic Acid and N-Hydroxysuccinimide
The primary reactants in the synthesis of Stearidonic Acid N-Succinimide are stearidonic acid and N-hydroxysuccinimide.
Stearidonic Acid (SDA) is a polyunsaturated omega-3 fatty acid. It is characterized by an 18-carbon chain with four cis double bonds. As a carboxylic acid, its reactivity is centered on the carboxyl group (-COOH), which must be activated for esterification to occur efficiently. SDA is found in various plant-based oils, such as echium oil and ahiflower oil. nih.govnih.govnih.gov
N-Hydroxysuccinimide (NHS) is a cyclic compound widely used to activate carboxylic acids. chemicalbook.com The resulting NHS esters are reactive enough to form stable amide bonds with amines under mild conditions but are also sufficiently stable to be isolated and stored. chemicalbook.comrsc.org NHS is a water-soluble compound, a property that can influence the choice of solvent and reaction conditions. chemicalbook.com
| Property | Stearidonic Acid | N-Hydroxysuccinimide |
| IUPAC Name | (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acid | 1-Hydroxypyrrolidine-2,5-dione |
| Chemical Formula | C₁₈H₂₈O₂ | C₄H₅NO₃ |
| Molar Mass | 276.42 g/mol | 115.09 g/mol |
| Appearance | Oily liquid | White crystalline solid |
| Key Functional Group | Carboxylic Acid (-COOH) | N-Hydroxyl group (-N-OH) |
Esterification Reaction Mechanisms and Pathways
The formation of the N-succinimide ester from stearidonic acid requires the activation of the carboxylic acid group. Several established chemical methodologies can be employed for this purpose, each with distinct mechanisms and applications.
Carbodiimide-mediated coupling is one of the most common methods for synthesizing NHS esters. chemicalbook.com N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent in this context. thieme-connect.comresearchgate.net
The mechanism proceeds through the following steps:
Activation of Carboxylic Acid : The carboxylic acid (stearidonic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net This intermediate is essentially an activated form of the original acid.
Nucleophilic Attack by NHS : The N-hydroxysuccinimide then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. organic-chemistry.org
Product Formation : This attack results in the formation of the desired Stearidonic Acid N-Succinimide ester and a byproduct, N,N'-dicyclohexylurea (DCU). organic-chemistry.orglibretexts.org DCU is largely insoluble in most common organic solvents and can often be removed by simple filtration. thieme-connect.com
A catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP), is often added in small amounts to accelerate the reaction, particularly for sterically hindered substrates. organic-chemistry.orgrug.nl
Phosphorus-based reagents provide an alternative route for activating carboxylic acids. While specific data on halophosphoric acid esters for this exact synthesis is limited, the principle is similar to other phosphorus-based coupling reagents. A more commonly documented method involves reagents like triphenylphosphine (B44618) (PPh₃) in combination with an activator like iodine (I₂). organic-chemistry.orgnih.gov
The general pathway for this type of activation is:
Formation of Acyloxyphosphonium Salt : The carboxylic acid reacts with the phosphorus reagent (e.g., PPh₃/I₂) to form a highly reactive acyloxyphosphonium intermediate. researchgate.net
Reaction with NHS : This activated intermediate is then readily susceptible to nucleophilic attack by N-hydroxysuccinimide.
Ester Formation : The reaction yields the N-succinimide ester, triphenylphosphine oxide, and other byproducts. This method avoids the use of carbodiimides and can be performed at room temperature. organic-chemistry.orgnih.gov
Activating a carboxylic acid via an anhydride intermediate is another effective strategy. This can be achieved in two main ways:
Mixed Anhydride Formation : Stearidonic acid can be reacted with an acid chloride or chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a mixed anhydride. This mixed anhydride is highly reactive and readily undergoes nucleophilic substitution by NHS to yield the final product.
Symmetric Anhydride Formation : In the absence of a competing nucleophile like NHS, reacting a carboxylic acid with a dehydrating agent like DCC can lead to the formation of a symmetric fatty acid anhydride. researchgate.netresearchgate.net This symmetric anhydride can then be isolated or used in situ to react with NHS, yielding the desired ester and releasing a molecule of the starting fatty acid. thieme-connect.com This method can be particularly useful when trying to avoid N-acyl urea byproducts that can sometimes form in DCC-mediated reactions. thieme-connect.com
| Activation Method | Key Reagent(s) | Primary Intermediate | Key Byproduct(s) |
| Carbodiimide-Mediated | DCC, NHS | O-acylisourea | N,N'-Dicyclohexylurea (DCU) |
| Phosphonium Salt-Based | PPh₃, I₂, NHS | Acyloxyphosphonium salt | Triphenylphosphine oxide |
| Anhydride-Based | Acetic anhydride or DCC | Symmetric or Mixed Anhydride | Acetic acid or Stearidonic acid |
Optimization of Reaction Parameters for Enhanced Yield and Purity
To maximize the efficiency of the synthesis of Stearidonic Acid N-Succinimide, careful optimization of reaction parameters is essential. Solvent selection is a particularly crucial factor.
The choice of solvent significantly impacts the reaction by affecting the solubility of reactants, the stability of intermediates, and the reaction rate. The esterification of the nonpolar stearidonic acid with the more polar N-hydroxysuccinimide requires a solvent that can adequately dissolve both.
Commonly used solvents for NHS ester synthesis include dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). chemicalbook.com
Aprotic Polar Solvents (e.g., DMF) : These solvents are often preferred as they can dissolve both the fatty acid and NHS effectively. reddit.com However, the use of DMF can sometimes complicate product purification.
Aprotic Nonpolar/Weakly Polar Solvents (e.g., DCM, THF) : These solvents are also widely used. In DCC-mediated reactions, the insolubility of the DCU byproduct in solvents like DCM facilitates its removal. However, the solubility of NHS might be limited.
Studies have shown that for certain NHS ester preparations, the nature of the solvent may not have a significant impact on the final conversion, allowing for the selection of more environmentally friendly options like 2-methyltetrahydrofuran (2-MeTHF). thieme-connect.com The key is to find a balance where all reactants remain in solution to allow the reaction to proceed efficiently.
| Solvent | Dielectric Constant (20°C) | Type | Typical Application Notes |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Good solubility for both NHS and fatty acids. reddit.comthieme-connect.com |
| Dichloromethane (DCM) | 9.1 | Nonpolar Aprotic | Good for precipitating DCU byproduct; may have limited NHS solubility. chemicalbook.com |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Commonly used, balances polarity. thieme-connect.com |
| Acetonitrile (B52724) | 37.5 | Polar Aprotic | Another polar option, can be effective. thieme-connect.com |
| 2-Methyltetrahydrofuran | 6.2 | Aprotic | An environmentally friendlier alternative with potentially similar efficacy. thieme-connect.com |
Temperature Control and Reaction Kinetics
Temperature is a critical parameter in the synthesis of Stearidonic Acid N-Succinimide, directly influencing both the rate of reaction and the stability of the final product. The formation of the N-succinimide ester from stearidonic acid and N-hydroxysuccinimide (NHS) is an esterification reaction, which is generally subject to thermodynamic equilibrium. mdpi.com
In many synthetic protocols for NHS esters, the reaction is conducted at room temperature (approximately 25 °C) to minimize potential side reactions and prevent the degradation of thermally sensitive reactants or products. organic-chemistry.orgnih.gov However, adjustments in temperature can be used to control the reaction kinetics. Increasing the reaction temperature, for instance to 70°C as seen in some continuous flow syntheses of related compounds, can significantly accelerate the rate of ester formation. organic-chemistry.org Conversely, for certain catalytic systems, maintaining a controlled, lower temperature is crucial for achieving high stereoselectivity. nih.gov
The kinetics of the reaction are also dependent on the concentrations of the reactants and the catalyst. The progress of the reaction typically follows a predictable curve where the rate is fastest at the beginning and slows as the reactants are consumed and equilibrium is approached. mdpi.com Kinetic models, while complex, can be developed to describe the synthesis and optimize conditions for temperature, reactant molar ratios, and catalyst loading to achieve the highest possible yield in the shortest time. mdpi.comresearchgate.net For instance, studies on similar esterification reactions show a clear relationship between increased temperature and a faster approach to equilibrium, though the final equilibrium yield may remain relatively constant across a certain temperature range. mdpi.com
Table 1: Influence of Temperature on NHS Ester Synthesis
| Parameter | Effect of Increasing Temperature | Typical Range | Reference |
|---|---|---|---|
| Reaction Rate | Increases | 25 °C - 70 °C | mdpi.comorganic-chemistry.org |
| Product Stability | May decrease | N/A | organic-chemistry.org |
| Equilibrium | Reached faster | N/A | mdpi.com |
| Side Reactions | May increase | N/A | mdpi.com |
Catalytic Reagents and Additives
The synthesis of Stearidonic Acid N-Succinimide from the parent carboxylic acid requires the activation of the carboxyl group to facilitate its reaction with N-hydroxysuccinimide. This is achieved through various catalytic reagents and additives that act as coupling agents or dehydrating agents.
One modern and efficient method avoids traditional carbodiimides and employs a combination of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (B128534) (Et₃N). organic-chemistry.orgnih.gov This system effectively activates the carboxylic acid for esterification at room temperature. organic-chemistry.org
Another approach involves the use of polyphosphate ester (PPE) as a mild reagent for the cyclo-dehydration step in succinimide (B58015) synthesis. mdpi.com PPE is particularly useful as it can be effective without requiring the protection of other functional groups that might be sensitive to harsher reagents like acetic anhydride. mdpi.com The synthesis of N-substituted succinimides, a related process, often involves two steps: the initial acylation of an amine with succinic anhydride, followed by a cyclo-dehydration reaction which can be promoted by heating or the addition of reagents like PPE or acetic anhydride. mdpi.com
For specific applications, other specialized catalysts may be employed. For example, rhodium-based catalysts have been utilized in the stereodivergent synthesis of chiral succinimide derivatives, highlighting the role of catalysts in controlling the stereochemistry of the final product. nih.gov
Table 2: Common Reagents for NHS Ester Synthesis
| Reagent/System | Function | Typical Conditions | Reference |
|---|---|---|---|
| I₂/PPh₃/Et₃N | Carboxylic acid activation | Room Temperature | organic-chemistry.orgnih.gov |
| Polyphosphate Ester (PPE) | Dehydrating agent | Reflux in Chloroform | mdpi.com |
| Carbodiimides (e.g., DIC) | Coupling agent | Dichloromethane | nih.gov |
| Rhodium Catalysts | Asymmetric catalysis | 25 °C - 60 °C | nih.gov |
Reaction Duration and Completion Monitoring
The duration of the synthesis reaction for Stearidonic Acid N-Succinimide can vary significantly, from a few hours to over a day, depending on the chosen methodology, temperature, and scale. nih.gov For example, syntheses using the I₂/PPh₃ system are often complete within a few hours at room temperature, while cyclo-dehydration reactions using PPE may require refluxing for 6 hours or more. organic-chemistry.org
Effective monitoring of the reaction's progress is essential to determine the point of completion and to quench the reaction at the optimal time to maximize yield and minimize the formation of byproducts. The primary technique used for this purpose in research settings is Thin-Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate alongside the starting materials (stearic acid and NHS), the disappearance of the reactants and the appearance of a new spot corresponding to the product can be visually tracked.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is employed. nih.govd-nb.info Samples can be withdrawn from the reaction mixture at various time points and analyzed by HPLC to precisely measure the concentration of the starting materials and the product, allowing for a detailed kinetic profile and accurate determination of reaction completion. nih.gov
Purification Techniques for the Isolation of Stearidonic Acid N-Succinimide
Following the synthesis, the crude product is a mixture containing the desired Stearidonic Acid N-Succinimide, unreacted starting materials, reagents, and potential byproducts. A robust purification strategy is therefore necessary to isolate the target compound with high purity.
Recrystallization Procedures
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the target compound should be sparingly soluble at a low temperature but highly soluble at a higher temperature, while impurities should be either very soluble or insoluble at all temperatures.
For compounds similar to Stearidonic Acid N-Succinimide, various solvent systems have proven effective. Stearic acid, the parent fatty acid, can be effectively purified by recrystallization from ketone solvents such as methyl ethyl ketone or methyl isobutyl ketone. google.com The process typically involves dissolving the crude acid in a minimal amount of the hot solvent and then cooling the solution slowly to allow for the formation of pure crystals. google.com For other succinimide derivatives, such as N-chlorosuccinimide, recrystallization from glacial acetic acid or benzene has been reported. echemi.comresearchgate.net The procedure involves dissolving the impure sample in the preheated solvent, cooling to induce crystallization, filtering the crystals, washing with a small amount of cold solvent, and drying under vacuum. researchgate.net
Chromatographic Separation Methods
Chromatographic techniques are indispensable for achieving high levels of purity, especially when dealing with complex mixtures or separating closely related compounds.
Column Chromatography is a standard method for the purification of N-hydroxysuccinimide esters. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For the separation of carboxyfluorescein diacetate NHS ester isomers, a solvent system of ethyl acetate in toluene was used effectively. nih.gov
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form, can be used for final-stage purification to obtain highly pure fractions of the target compound. nih.gov For analytical purposes, Hydrophilic Interaction Chromatography (HILIC) has been established as a robust method for quantifying N-hydroxysuccinimide (NHS) and its derivatives. d-nb.inforsc.org This is particularly useful for quality control, as NHS is a common impurity and a degradation product of NHS esters upon hydrolysis. d-nb.info
Analytical Verification of Synthetic Products in Research Settings
Once Stearidonic Acid N-Succinimide has been synthesized and purified, its identity, structure, and purity must be confirmed using a suite of analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule, allowing for the confirmation of the succinimide ring structure and the fatty acid chain. nih.gov It is also sensitive enough to distinguish between different stereoisomers, which is critical for assessing racemization during synthesis. organic-chemistry.org
High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of the final product. nih.gov By comparing the retention time of the synthesized product with that of a known standard (if available) and analyzing the peak area, the purity can be accurately determined. HPLC analysis using a chiral stationary phase is also the standard method for determining the enantiomeric and diastereomeric purity of chiral succinimide derivatives. nih.gov
Mass Spectrometry (MS) provides information about the molecular weight of the compound. By ionizing the molecule and measuring its mass-to-charge ratio, MS can confirm that the synthesized product has the correct molecular formula.
Infrared (IR) Spectroscopy can be used to identify the characteristic functional groups present in the molecule. For Stearidonic Acid N-Succinimide, key absorbances would include the ester carbonyl and imide carbonyl stretching frequencies, confirming the successful formation of the desired linkages. researchgate.net
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance for structural confirmation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of Stearidonic Acid N-Succinimide, confirming the successful formation of the ester linkage and the integrity of the polyunsaturated fatty acid chain.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that are characteristic of the different parts of the molecule. The stearidonic acid portion is identified by signals for its olefinic protons (hydrogens on the double bonds), allylic and bis-allylic protons (hydrogens on the carbons adjacent to the double bonds), the long chain of methylene (B1212753) (CH₂) groups, and the terminal methyl (CH₃) group. aocs.orgaocs.org The successful attachment of the N-succinimide group is confirmed by a characteristic singlet peak corresponding to the four equivalent protons on the succinimide ring. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary structural information. Key signals include those from the carbonyl carbon of the newly formed ester, the carbonyl carbons of the succinimide ring, the sp²-hybridized carbons of the four double bonds in the fatty acid chain, and the series of sp³-hybridized carbons of the methylene chain. The presence of the succinimide carbonyls at their characteristic chemical shifts provides strong evidence of a successful reaction. researchgate.net
| Functional Group | Nucleus | Expected Chemical Shift (ppm) | Signal Characteristics |
|---|---|---|---|
| Olefinic Protons | ¹H | 5.2 - 5.5 | Complex multiplet |
| Bis-allylic Protons | ¹H | ~2.8 | Multiplet |
| α-Methylene Protons (to ester) | ¹H | ~2.5 | Triplet |
| Succinimide Protons | ¹H | ~2.8 - 2.9 | Singlet |
| Terminal Methyl Protons | ¹H | ~0.9 - 1.0 | Triplet |
| Ester Carbonyl | ¹³C | ~169 - 172 | - |
| Succinimide Carbonyls | ¹³C | ~170 | - |
| Olefinic Carbons | ¹³C | 127 - 132 | - |
Purity Assessment (e.g., using advanced chromatographic techniques)
The purity of Stearidonic Acid N-Succinimide is crucial for its intended applications, as NHS esters are susceptible to hydrolysis. d-nb.info Advanced chromatographic techniques are employed to quantify the active ester and identify any impurities, such as the parent carboxylic acid (stearic acid) and free N-hydroxysuccinimide.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of fatty acid derivatives. agilent.comderpharmachemica.com The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Using a gradient elution with solvents like acetonitrile and water, it is possible to separate the relatively nonpolar Stearidonic Acid N-Succinimide from the more polar stearidonic acid and N-hydroxysuccinimide hydrolysis products. Detection is typically performed using an ultraviolet (UV) detector or an evaporative light scattering detector (ELSD). agilent.com
Hydrophilic Interaction Chromatography (HILIC): HILIC is a particularly effective technique for quantifying the polar hydrolysis byproduct, N-hydroxysuccinimide. d-nb.info This method uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer. Under these conditions, the polar NHS is retained and well-separated from the nonpolar ester compound, allowing for accurate quantification of degradation. d-nb.info
| Parameter | RP-HPLC Method | HILIC Method |
|---|---|---|
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Zwitterionic or Silica-based HILIC (e.g., 150mm x 3mm, 3µm) |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Isocratic; e.g., 90% Acetonitrile, 10% Aqueous Ammonium Acetate Buffer |
| Detection | UV (e.g., 210-220 nm) or ELSD | UV (e.g., 220 nm or 260 nm) |
| Primary Analyte | Stearidonic Acid N-Succinimide | N-hydroxysuccinimide (hydrolysis product) |
Applications of Stearidonic Acid N Succinimide in Chemical Biology and Organic Synthesis
Bioconjugation Chemistry: Covalent Modification of Biomolecules
Bioconjugation techniques are essential for labeling and modifying peptides, proteins, and other biomolecules. nih.gov Reagents based on N-hydroxysuccinimide (NHS) esters are among the most common and versatile tools for these modifications due to their specific reactivity towards primary amines. thermofisher.comchemicalbook.com Stearidonic Acid N-Succinimide functions as an amine-reactive compound, enabling the introduction of the polyunsaturated fatty acyl chain into biological systems. lumiprobe.com
The utility of Stearidonic Acid N-Succinimide in bioconjugation stems from the well-established chemistry of NHS esters. chemicalbook.com These reagents are designed to form stable covalent bonds with primary amino groups found on biomolecules. thermofisher.com
Stearidonic Acid N-Succinimide demonstrates high selectivity for primary aliphatic amines. glenresearch.com In the context of peptides and proteins, two main types of primary amines are targeted: the α-amine at the N-terminus of a polypeptide chain and the ε-amine in the side chain of lysine (B10760008) (Lys, K) residues. thermofisher.com These primary amines are particularly good targets as they are often located on the exterior surfaces of proteins, making them accessible to reagents in the aqueous medium. thermofisher.com
| Functional Group | Amino Acid Residue(s) | Reactivity Level | Resulting Linkage | Linkage Stability |
|---|---|---|---|---|
| Primary Amine (α/ε) | N-terminus, Lysine | High | Amide | Stable |
| Sulfhydryl | Cysteine | Low (potential side reaction) | Thioester | Unstable (hydrolyzes) |
| Hydroxyl | Serine, Threonine, Tyrosine | Low (potential side reaction) | Ester | Unstable (hydrolyzes) |
| Guanidinium | Arginine | Very Low (potential side reaction) | N/A | N/A |
The reaction between Stearidonic Acid N-Succinimide and a primary amine proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide moiety is eliminated as a leaving group, resulting in the formation of a highly stable amide bond between the stearidonic acid acyl group and the target molecule. glenresearch.comthermofisher.com The released N-hydroxysuccinimide is a weak acid. glenresearch.com This amide linkage is exceptionally stable, making it ideal for creating permanent modifications on biomolecules for further study. glenresearch.comnih.gov
A primary application of fatty acid NHS esters like Stearidonic Acid N-Succinimide is the derivatization of amino acids and peptides. nih.govgoogle.com This process facilitates the creation of lipidated biomolecules for various research purposes.
N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules. mdpi.com The synthesis of specific NAAAs is a critical tool for studying their biological roles. Stearidonic Acid N-Succinimide can be used to synthesize N-stearidonoyl amino acids by reacting it directly with free amino acids. nih.govresearchgate.net This reaction preferentially acylates the amino group of the amino acid, forming a stable N-acyl amino acid product. nih.gov This synthetic route provides a straightforward method for producing specific lipidated amino acids for metabolic studies or as standards for analytical chemistry. nih.gov
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|---|---|---|
| Stearidonic Acid N-Succinimide | Glycine | N-Stearidonyl-Glycine | N-Hydroxysuccinimide |
| Stearidonic Acid N-Succinimide | Serine | N-Stearidonyl-Serine | N-Hydroxysuccinimide |
| Stearidonic Acid N-Succinimide | Alanine | N-Stearidonyl-Alanine | N-Hydroxysuccinimide |
Fatty acyl-Coenzyme A (CoA) thioesters are key intermediates in numerous metabolic pathways. wikipedia.org Synthetic analogues of these molecules are invaluable for studying the enzymes involved in lipid metabolism. purdue.edu N-hydroxysuccinimide esters of long-chain fatty acids have been successfully used to synthesize fatty acyl-CoA thioesters. nih.govresearchgate.net In this procedure, Stearidonic Acid N-Succinimide would react with the free sulfhydryl group of Coenzyme A to form the corresponding Stearidonyl-CoA thioester. nih.gov Furthermore, this method can be adapted to produce amide analogues by reacting the NHS ester with an amino-CoA derivative, which can serve as stable probes for biochemical and structural studies of enzymes like polyketide synthases. acs.org
Derivatization of Amino Acids and Peptides
Strategies for Peptide Lipidization in Research
Peptide lipidization, the covalent attachment of a lipid moiety to a peptide, is a widely used strategy to enhance the therapeutic potential of peptide-based drugs. This modification improves the peptide's hydrophobicity, which can lead to better interaction with cell membranes, increased permeability, and protection against enzymatic degradation by proteases mdpi.com. One of the most common methods for achieving peptide lipidization involves the use of N-hydroxysuccinimide (NHS) esters of fatty acids nih.gov.
Stearidonic Acid N-Succinimide serves as a key reagent in this process. The N-succinimide ester is an activated form of stearidonic acid, making the carboxyl group highly reactive towards primary amines, such as the N-terminal α-amine or the ε-amine of lysine side chains within the peptide sequence. The reaction, typically carried out under mild alkaline conditions, results in the formation of a stable amide bond, covalently linking the stearidonic acid moiety to the peptide nih.govjyi.org. This direct acylation method is efficient and allows for the introduction of the polyunsaturated fatty acid into specific positions of the peptide, thereby modulating its physicochemical properties for research applications mdpi.comnih.gov.
| Parameter | Description | Relevance of Stearidonic Acid N-Succinimide |
| Reaction | Acylation | The N-succinimide ester is a highly reactive acylating agent. |
| Target Group | Primary amines (N-terminus, Lysine ε-amine) | Reacts readily to form stable amide bonds. |
| Outcome | Increased hydrophobicity, enhanced membrane interaction, improved stability mdpi.com. | The stearidonic acid tail confers these properties to the target peptide. |
| Control | Site-specificity | Reaction conditions (e.g., pH) can be adjusted to favor N-terminal modification over lysine modification jyi.org. |
Protein and Enzyme Modification
The modification of proteins and enzymes with lipid molecules is a fundamental technique in chemical biology for studying protein function, localization, and interactions. N-hydroxysuccinimide esters are popular chemical tools for this purpose due to their reactivity with primary amines on the protein surface, forming stable amide linkages nih.govchemicalbook.com. Stearidonic Acid N-Succinimide is utilized to introduce a specific polyunsaturated fatty acyl group, enabling researchers to investigate the effects of this particular lipid on protein behavior. This covalent modification can enhance the hydrophobicity of the protein, facilitate its association with cellular membranes, and influence its conformational stability and biological activity nih.govacs.org.
N-Terminal Specific Labeling Methodologies
Achieving site-specific modification of proteins is a significant challenge due to the presence of multiple reactive functional groups. However, the N-terminal α-amine group presents a unique target for selective labeling. The pKa value of the N-terminal α-amine is typically lower (around 7.8-8.0) than that of the ε-amine of lysine residues (around 10.5). This difference can be exploited to achieve N-terminal selectivity.
By performing the labeling reaction with Stearidonic Acid N-Succinimide at a controlled, slightly acidic to neutral pH (pH 7 or below), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state compared to the lysine side chains, which remain predominantly protonated and thus unreactive nih.gov. This pH-dependent strategy allows for the preferential acylation of the N-terminus, providing a powerful method for producing homogeneously modified proteins jyi.orgresearchgate.net.
Incorporation of Stearidonic Acid Moiety into Proteins for Functional Studies
The incorporation of a stearidonic acid moiety into a protein can profoundly impact its function, particularly for proteins that interact with biological membranes. Polyunsaturated fatty acids (PUFAs) are integral components of membrane lipids and are known to affect the physical properties of membranes, such as fluidity and disorder nih.gov. When covalently attached to a protein, the stearidonic acid tail can act as a membrane anchor, promoting the association of the protein with the lipid bilayer.
This modification is used in functional studies to investigate how lipidation affects protein localization, protein-protein interactions within the membrane environment, and the activity of membrane-associated enzymes. For example, the introduction of a PUFA like stearidonic acid can influence the stability of protein complexes within a membrane, potentially altering signaling pathways or transport functions nih.gov. The structural plasticity of PUFAs allows them to adopt various conformations, which can influence the packing of surrounding lipids and the function of transmembrane proteins nih.govresearchgate.net.
Approaches to Hydrophobation of Proteins for Membrane Integration Studies
Studying the interaction and integration of proteins with lipid bilayers is crucial for understanding the function of membrane proteins. A key experimental approach is to increase the hydrophobicity of a protein through covalent modification, a process known as hydrophobation. Acylation with fatty acids is a primary method to achieve this nih.gov.
Stearidonic Acid N-Succinimide can be used to systematically increase a protein's hydrophobicity. This modification can alter the protein's tilt angle with respect to the membrane normal and change its partitioning behavior between different membrane environments nih.govnih.gov. Such studies are critical for understanding phenomena like hydrophobic mismatch, where the length of a protein's transmembrane domain does not match the thickness of the membrane's hydrophobic core nih.gov. By controlling the degree of acylation, researchers can modulate protein clustering and trafficking, providing insights into the regulatory mechanisms of transmembrane proteins nih.govnih.gov.
Conjugation to Oligonucleotides and Nucleic Acid Derivatives
The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their poor cellular uptake and susceptibility to nuclease degradation nih.govmdpi.com. Covalent conjugation with lipid moieties is a proven strategy to overcome these hurdles acs.org.
The process often involves a postsynthetic conjugation reaction where an oligonucleotide is first synthesized with a primary amine-terminated linker at its 5' or 3' end. This amino-modified oligonucleotide can then be reacted with Stearidonic Acid N-Succinimide. The activated ester reacts with the terminal amine on the linker to form a stable amide bond, effectively tethering the stearidonic acid to the oligonucleotide mdpi.comsigmaaldrich.com. The resulting lipid-oligonucleotide conjugate exhibits increased hydrophobicity, which enhances its binding to plasma proteins like albumin, improves its pharmacokinetic profile, and facilitates productive cellular uptake, leading to more effective gene silencing nih.govmdpi.comencyclopedia.pub.
| Conjugation Step | Description | Reagent |
| 1. Oligonucleotide Synthesis | An oligonucleotide is synthesized with a reactive handle. | Amino-linker phosphoramidite |
| 2. Activation of Fatty Acid | Stearidonic acid is activated for conjugation. | N-hydroxysuccinimide, DCC, or other coupling agents. |
| 3. Conjugation Reaction | The amino-modified oligonucleotide is reacted with the activated fatty acid. | Stearidonic Acid N-Succinimide |
| 4. Purification | The final lipid-oligonucleotide conjugate is purified from excess reagents. | HPLC or precipitation methods sigmaaldrich.com. |
Application as a Synthetic Intermediate in Complex Lipid Synthesis
Beyond direct conjugation to biomolecules, Stearidonic Acid N-Succinimide is a valuable synthetic intermediate for the preparation of more complex lipids. The N-hydroxysuccinimide ester is a stable, crystalline compound that serves as an activated acyl donor, facilitating the formation of amide or ester bonds under mild conditions nih.govresearchgate.netresearchgate.net.
This reactivity is exploited in the synthesis of various lipid species. For instance, it can be used for the direct N-acylation of sphingosine or sphinganine to produce ceramides, which are important structural components of sphingolipids researchgate.net. The reaction proceeds in high yield and allows for the creation of specific ceramide variants containing the stearidonic acid acyl chain. Similarly, Stearidonic Acid N-Succinimide can be reacted with glycerol derivatives or other polyols to synthesize structured triacylglycerols or other complex glycerolipids through enzymatic or chemical esterification processes nih.gov. Its use as a stable, activated intermediate simplifies synthetic routes and allows for the precise construction of complex lipid molecules for biological and materials science research researchgate.netgoogle.com.
Direct N-Acylation of Long-Chain Sphingoid Bases (e.g., Sphingenine, Sphinganine)
One of the primary applications of fatty acid N-hydroxysuccinimide esters is in the synthesis of ceramides through the direct N-acylation of long-chain sphingoid bases such as sphingenine and sphinganine. This method is advantageous as it proceeds in high yield under mild conditions, which is crucial when working with sensitive biological molecules. The reaction involves the nucleophilic attack of the amino group of the sphingoid base on the activated carbonyl of the Stearidonic Acid N-Succinimide, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.
This synthetic route provides a straightforward method to generate specific ceramide species containing the stearidonic acid backbone, which can then be used in various biochemical and biophysical studies.
| Reactant 1 | Reactant 2 | Product | Application |
| Stearidonic Acid N-Succinimide | Sphingenine | Stearidonic acid-containing ceramide | Study of ceramide metabolism and signaling |
| Stearidonic Acid N-Succinimide | Sphinganine | Dihydroceramide with stearidonic acid | Investigation of ceramide biosynthesis pathways |
Elucidation of Ceramide Biosynthetic Pathways using Derivatized Precursors
Ceramides are central intermediates in the biosynthesis of sphingolipids, a diverse class of lipids with crucial roles in cell structure and signaling. By using derivatized precursors like Stearidonic Acid N-Succinimide, researchers can synthesize specific ceramides in vitro and use them as substrates for enzymes involved in sphingolipid metabolism. This allows for the detailed investigation of the substrate specificity and kinetics of these enzymes.
Preparation of Novel Stearidonic Acid Conjugates for Mechanistic Investigations
The reactivity of Stearidonic Acid N-Succinimide extends beyond the synthesis of ceramides. It can be used to conjugate the stearidonic acid moiety to a variety of other molecules containing primary amine groups, such as amino acids, peptides, and other small molecule probes. These novel conjugates are valuable tools for mechanistic investigations into the roles of stearidonic acid and its metabolites in biological systems. For instance, conjugating stearidonic acid to a fluorescent molecule can allow for the visualization of its uptake and distribution within cells.
Development of Chemical Probes and Tags for Research
The ability to attach the stearidonic acid moiety to various reporter groups through the N-succinimide ester functionality allows for the development of chemical probes and tags to study the biological roles of this important fatty acid.
Integration into Fluorescent Labeling Reagents
While specific examples for stearidonic acid are not prevalent in the literature, the general strategy involves reacting Stearidonic Acid N-Succinimide with an amine-containing fluorophore. The resulting fluorescent stearidonic acid analog can be used in live cell imaging to monitor its incorporation into cellular membranes and lipid droplets. This approach provides spatial and temporal information on the dynamics of stearidonic acid metabolism and localization, offering insights into its physiological and pathological roles.
| Fluorophore Type | Potential Application |
| BODIPY | Live cell imaging of lipid droplets and membranes |
| NBD | Probing membrane fluidity and lipid-protein interactions |
| Coumarin | FRET-based assays to study lipid trafficking |
Creation of Affinity Tags for Pull-Down Assays
Stearidonic Acid N-Succinimide can be conjugated to affinity tags, such as biotin, to create probes for identifying and isolating proteins that interact with stearidonic acid. In a typical pull-down assay, the biotinylated stearidonic acid probe is incubated with a cell lysate. Proteins that bind to the stearidonic acid moiety can then be captured using streptavidin-coated beads. The isolated protein complexes can subsequently be identified by techniques like mass spectrometry, revealing novel protein-lipid interactions.
Design of Isotopic Labels for Metabolic Tracing Studies
For metabolic tracing studies, isotopically labeled stearidonic acid can be activated to its N-succinimide ester. Common stable isotopes used for this purpose include ¹³C and ²H (deuterium). When cells or organisms are treated with these labeled probes, the stearidonic acid is incorporated into various metabolic pathways. By tracking the distribution of the isotopic label in downstream metabolites using mass spectrometry or NMR, researchers can quantitatively map the metabolic flux of stearidonic acid and its conversion to other bioactive lipids. This provides a detailed understanding of its metabolic pathways and how they are altered in different physiological or disease states.
| Isotope | Analytical Method | Application |
| ¹³C | Mass Spectrometry, NMR | Metabolic flux analysis, tracing carbon backbone |
| ²H (Deuterium) | Mass Spectrometry | Following hydrogen atoms, assessing desaturase and elongase activity |
Analytical Techniques for the Assessment of Reactions Involving Stearidonic Acid N Succinimide
Chromatographic Methodologies for Product Isolation and Analysis
Chromatographic techniques are fundamental to the analysis of reactions involving Stearidonic Acid N-Succinimide. They are indispensable for monitoring the progress of the reaction, isolating the desired products, and assessing the purity of the final conjugate. High-performance liquid chromatography and gas chromatography are the two primary methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of conjugation reactions involving Stearidonic Acid N-Succinimide in real-time. By separating the components of the reaction mixture, HPLC allows for the simultaneous quantification of the reactants and products, providing a clear picture of the reaction kinetics.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this application. In RP-HPLC, a non-polar stationary phase, typically an octadecylsilyl (C18) or octylsilyl (C8) bonded silica, is used in conjunction with a polar mobile phase, usually a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the hydrophobicity of the analytes; more hydrophobic compounds are retained longer on the column.
During a conjugation reaction, such as the amidation of Stearidonic Acid N-Succinimide with an amine-containing molecule, the progress can be monitored by observing the decrease in the peak corresponding to the starting material (Stearidonic Acid N-Succinimide) and the concurrent increase in the peak of the newly formed, more polar amide conjugate. The N-hydroxysuccinimide (NHS) leaving group can also be monitored as it is released during the reaction. universiteitleiden.nl
Detection is typically achieved using a UV detector. While stearidonic acid itself has limited UV absorbance, the N-succinimide ester and many conjugated products exhibit sufficient absorbance for detection. For enhanced sensitivity, especially at low concentrations, derivatization with a UV-active or fluorescent tag can be employed. mdpi.com
Table 1: Illustrative HPLC Parameters for Monitoring the Conjugation of Stearidonic Acid N-Succinimide
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 260 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is another essential technique for the analysis of products from reactions involving Stearidonic Acid N-Succinimide. However, due to the low volatility of stearidonic acid and its conjugates, derivatization is a mandatory step to convert these compounds into more volatile forms suitable for GC analysis. jfda-online.com
The most common derivatization method is the conversion of the fatty acid moiety into a fatty acid methyl ester (FAME). This is typically achieved by transesterification using a reagent like boron trifluoride in methanol (BF3/MeOH) or methanolic HCl. jfda-online.com For the analysis of amide products, they can be analyzed directly if sufficiently volatile, or they can be hydrolyzed back to the fatty acid and then derivatized to the FAME. Another approach is the formation of stable and volatile amide derivatives, such as dimethylamides. nih.gov
GC analysis is typically performed using a capillary column with a polar stationary phase, such as those containing cyanopropyl polysiloxane, which provides good separation of fatty acid derivatives based on both chain length and degree of unsaturation. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and high sensitivity to hydrocarbons. For structural confirmation, a mass spectrometer (MS) is often coupled to the GC (GC-MS). jppres.com
Mass Spectrometry for Structural Characterization of Conjugated Products
Mass Spectrometry (MS) is an indispensable tool for the unambiguous structural characterization of the products formed from reactions of Stearidonic Acid N-Succinimide. It provides precise molecular weight information and fragmentation patterns that allow for the detailed elucidation of the chemical structure of the conjugates.
Elucidation of Amidation and Esterification Products
When Stearidonic Acid N-Succinimide reacts with a primary amine, an amidation reaction occurs, forming a stable amide bond and releasing N-hydroxysuccinimide. In the case of a reaction with an alcohol, an esterification reaction takes place, forming an ester linkage. Mass spectrometry is used to confirm the formation of these new bonds.
In electrospray ionization mass spectrometry (ESI-MS), the conjugated product is typically observed as a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. The accurate mass measurement of this molecular ion allows for the confirmation of the elemental composition of the product.
Tandem mass spectrometry (MS/MS) is then employed to fragment the molecular ion. The resulting fragmentation pattern provides detailed structural information. For an amide conjugate, characteristic fragmentation includes cleavage of the amide bond, providing evidence of the successful conjugation. The fragmentation of the stearidonic acid backbone can also help to confirm the identity of the fatty acid moiety. For example, in the analysis of fatty amides, characteristic peaks at m/z 59 and m/z 72 are indicative of a primary amide. researchgate.net
Quantitative Analysis of Derivatization Efficiency
Mass spectrometry can also be utilized for the quantitative analysis of the derivatization efficiency. This is often achieved using stable isotope labeling. nih.gov By using a deuterated or 13C-labeled version of the amine or alcohol reactant, the reaction can be monitored, and the ratio of the labeled product to the unlabeled starting material can be determined by MS. This provides a highly accurate measure of the extent of the reaction.
Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful technique for quantitative analysis. The separation power of HPLC is combined with the high selectivity and sensitivity of mass spectrometry. By using multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for the analyte of interest can be monitored, which significantly enhances the signal-to-noise ratio and allows for accurate quantification even in complex matrices. acs.org
Table 2: Hypothetical Mass Spectrometry Data for an Amide Conjugate of Stearidonic Acid
| Analyte | Ionization Mode | Observed m/z [M+H]+ | Key MS/MS Fragments (m/z) | Interpretation |
| Stearidonic Acid-Amine Conjugate | Positive ESI | 418.3268 | 275.2006, 144.1262 | Molecular ion confirms conjugation. Fragment at 275 corresponds to the stearidonic acylium ion. Fragment at 144 corresponds to the protonated amine portion. |
Spectroscopic Methods for Confirming Conjugation
In addition to mass spectrometry, other spectroscopic techniques, particularly Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for confirming the successful conjugation of Stearidonic Acid N-Succinimide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. In the context of Stearidonic Acid N-Succinimide reactions, FTIR is used to monitor the disappearance of reactants and the appearance of products by observing changes in characteristic vibrational bands.
The starting material, Stearidonic Acid N-Succinimide, will exhibit characteristic peaks for the succinimide (B58015) ester group, including C=O stretching vibrations around 1815 cm⁻¹ and 1745 cm⁻¹. Upon successful amidation, these ester peaks will disappear, and new peaks corresponding to the amide functional group will appear. The amide I band (primarily C=O stretching) is typically observed around 1640 cm⁻¹, and the amide II band (N-H bending and C-N stretching) is found near 1550 cm⁻¹. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful tool for structural elucidation of the conjugated products. Both ¹H and ¹³C NMR are employed.
In the ¹H NMR spectrum, the protons of the N-hydroxysuccinimide ring in the starting material typically appear as a singlet at around δ 2.8 ppm. Upon conjugation, this signal will disappear. New signals corresponding to the protons in the conjugated molecule will appear. For example, in an amide conjugate, the amide N-H proton will give rise to a new signal, and the chemical shifts of the protons adjacent to the newly formed amide or ester bond will be altered.
¹³C NMR spectroscopy is also highly informative. The carbonyl carbon of the N-succinimide ester has a characteristic chemical shift. After conjugation, this signal will be replaced by a new signal for the amide or ester carbonyl carbon at a different chemical shift. The chemical shifts of the carbons in the stearidonic acid chain and the conjugated molecule can be fully assigned using two-dimensional NMR techniques like HSQC and HMBC to confirm the precise structure of the product. acs.org
Table 3: Key Spectroscopic Data for Confirmation of Conjugation
| Technique | Functional Group | Starting Material (Stearidonic Acid N-Succinimide) | Amide Conjugate Product |
| FTIR (cm⁻¹) | C=O (Ester) | ~1815, ~1745 | Absent |
| Amide I (C=O) | Absent | ~1640 | |
| Amide II (N-H) | Absent | ~1550 | |
| ¹H NMR (ppm) | Succinimide Protons | ~2.8 (singlet) | Absent |
| Amide Proton (N-H) | Absent | Variable (e.g., 7.5-8.5) | |
| ¹³C NMR (ppm) | Ester Carbonyl | ~169 | Absent |
| Amide Carbonyl | Absent | ~173 |
Infrared Spectroscopy for Amide Bond Formation
Infrared (IR) spectroscopy is a principal analytical technique for monitoring the progress of conjugation reactions involving Stearidonic Acid N-Succinimide. The method is highly effective due to its sensitivity to changes in the vibrational modes of specific chemical bonds, allowing for the direct observation of the conversion of the starting N-hydroxysuccinimide (NHS) ester to the final amide product.
The reaction being monitored is the aminolysis of the activated ester, where a primary amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Key spectral changes that confirm successful conjugation include:
Disappearance of Reactant Peaks: The spectrum of the starting material, Stearidonic Acid N-Succinimide, is characterized by distinct absorption bands corresponding to the NHS ester functional group. The most prominent of these are the two carbonyl (C=O) stretching vibrations, typically observed as a strong, sharp peak for the asymmetric stretch around 1815 cm⁻¹ and a second strong peak for the symmetric stretch near 1785 cm⁻¹. A characteristic C-O-N stretch is also visible around 1210 cm⁻¹. As the reaction proceeds, the intensity of these specific peaks diminishes.
Appearance of Product Peaks: The formation of the new amide linkage in the product molecule gives rise to new, characteristic absorption bands. The most significant are the Amide I band (primarily C=O stretching) which appears as a strong absorption in the 1640-1680 cm⁻¹ region, and the Amide II band (a combination of N-H bending and C-N stretching) which typically appears around 1530-1550 cm⁻¹. The appearance and increase in the intensity of these two bands provide direct evidence of amide bond formation.
By acquiring IR spectra at various time points during the reaction, a researcher can qualitatively and semi-quantitatively track the consumption of the Stearidonic Acid N-Succinimide and the formation of the desired amide conjugate, thereby confirming reaction completion.
| Compound Type | Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|---|
| Reactant (Stearidonic Acid N-Succinimide) | NHS Ester (C=O asymmetric stretch) | ~1815 | Strong peak, disappears as reaction proceeds. |
| Reactant (Stearidonic Acid N-Succinimide) | NHS Ester (C=O symmetric stretch) | ~1785 | Strong peak, disappears as reaction proceeds. |
| Reactant (Stearidonic Acid N-Succinimide) | Fatty Acid Ester (C=O stretch) | ~1740 | This peak is also present in the reactant but is replaced by the amide peak in the product. |
| Product (Amide Conjugate) | Amide I (C=O stretch) | ~1650 | Strong peak, appears and grows in intensity, confirming product formation. |
| Product (Amide Conjugate) | Amide II (N-H bend / C-N stretch) | ~1540 | Medium-strong peak, appears and grows, confirming product formation. |
Nuclear Magnetic Resonance Spectroscopy for Structural Proof
Proton (¹H) NMR Analysis: ¹H NMR is particularly useful for identifying diagnostic protons that are unique to the reactant or the product.
Reactant Signature: The most unambiguous signal for Stearidonic Acid N-Succinimide is a sharp singlet observed at approximately δ 2.84 ppm. This signal corresponds to the four chemically equivalent protons on the succinimide ring. The presence of this singlet is a clear marker for unreacted starting material.
Product Signature: Upon successful reaction, the N-hydroxysuccinimide group is displaced, causing the complete disappearance of the singlet at δ 2.84 ppm from the product's spectrum. Concurrently, new signals appear. The methylene (B1212753) protons (–CH₂–) of the stearidonic acid chain adjacent to the newly formed amide carbonyl (the α-position) experience a characteristic downfield shift to approximately δ 2.2-2.3 ppm. Furthermore, a new, often broad signal for the amide proton (–NH–) typically appears further downfield (δ 5.5-8.5 ppm), and signals corresponding to the conjugated amine moiety become visible.
| Proton Position | Reactant (Stearidonic Acid N-Succinimide) | Product (Amide Conjugate) | Rationale for Change |
|---|---|---|---|
| Succinimide Ring Protons (–CH₂CH₂–) | ~2.84 ppm (singlet, 4H) | Absent | The NHS leaving group has been displaced. |
| α-Methylene Protons (–CH₂–C=O) | ~2.60 ppm (triplet) | ~2.25 ppm (triplet) | Change in electronic environment from ester to amide. |
| Amide Proton (–NH–C=O) | Absent | ~5.5-8.5 ppm (broad singlet) | Formation of the new amide bond. |
Carbon-13 (¹³C) NMR Analysis: ¹³C NMR provides complementary information by tracking the chemical shifts of the carbon atoms, especially the carbonyl carbons involved in the reaction.
Reactant Signature: The ¹³C spectrum of Stearidonic Acid N-Succinimide displays two distinct carbonyl carbon signals for the NHS ester group at approximately δ 169.1 ppm. The carbonyl carbon of the stearidonic acid ester itself is found further downfield at around δ 171.5 ppm.
Product Signature: In the spectrum of the purified amide product, the two signals for the NHS ester carbons at δ 169.1 ppm are absent. They are replaced by a single new signal for the amide carbonyl carbon, which typically resonates in the range of δ 172-174 ppm. The disappearance of the reactant carbonyl signals and the appearance of the new amide carbonyl signal provide unambiguous proof of conjugation.
| Carbon Position | Reactant (Stearidonic Acid N-Succinimide) | Product (Amide Conjugate) | Rationale for Change |
|---|---|---|---|
| Succinimidyl Carbonyls (N–C=O) | ~169.1 ppm | Absent | The NHS leaving group has been displaced. |
| Ester Carbonyl (Acid–C=O) | ~171.5 ppm | Absent | The ester functional group has been converted to an amide. |
| Amide Carbonyl (–C=O–NH) | Absent | ~173.0 ppm | Formation of the new amide bond creates a new carbonyl environment. |
| Succinimidyl Carbons (–CH₂CH₂–) | ~25.6 ppm | Absent | The NHS leaving group has been displaced. |
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Eco-Friendly Synthetic Routes for Stearidonic Acid N-Succinimide
The synthesis of Stearidonic Acid N-Succinimide involves two key stages: the sourcing or synthesis of stearidonic acid and its subsequent activation to an N-succinimide ester. Future research is focused on optimizing both of these stages for efficiency and environmental sustainability.
Stearidonic Acid Production: Traditionally, stearidonic acid is obtained from plant oils like those from Echium and Ahiflower species. nih.govnih.gov Research is advancing the use of enzymatic processes, employing lipases for the selective enrichment of stearidonic acid from these natural triglyceride sources. nih.govnih.gov These biocatalytic methods operate under mild conditions and can offer high selectivity, reducing the need for harsh chemicals and complex purification steps associated with traditional chemical hydrolysis. nih.gov Genetic engineering of oilseed crops to produce high levels of stearidonic acid also represents a sustainable and scalable future source. nih.gov
N-Succinimide Ester Formation: The conversion of the carboxylic acid group of stearidonic acid into an N-succinimide ester requires an activating agent. While carbodiimides have been traditionally used, research is moving towards more efficient and user-friendly coupling agents. nih.gov Recent methodologies that avoid traditional coupling agents are gaining traction. For instance, methods using a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) have been developed for the synthesis of various NHS esters at room temperature, offering a simple and cost-effective alternative. nih.govorganic-chemistry.org Another approach utilizes triphosgene (B27547) as an acid activator for a rapid and convenient synthesis under mild conditions. researchgate.net The development of solid-phase supported reagents and flow chemistry processes could further enhance the efficiency, purity, and environmental footprint of the synthesis.
| Synthetic Step | Conventional Method | Emerging Eco-Friendly/Efficient Method | Key Advantages of Emerging Method |
|---|---|---|---|
| Stearidonic Acid Sourcing | Chemical hydrolysis of plant oils | Lipase-catalyzed enrichment from natural oils (e.g., Ahiflower, Echium) nih.govnih.gov | High selectivity, mild reaction conditions, reduced waste. |
| N-Succinimide Ester Formation | Carbodiimide (B86325) coupling agents (e.g., DCC, EDC) | Iodine/Triphenylphosphine systems nih.govorganic-chemistry.org or Triphosgene activation researchgate.net | Avoids carbodiimide byproducts, mild conditions, often faster. |
Expansion of Bioconjugation Repertoire to Diverse Biomolecule Classes
The primary application of N-succinimide esters is the covalent labeling of proteins via their lysine (B10760008) residues. mdpi.com However, the potential of Stearidonic Acid N-Succinimide extends far beyond this single application. The expansion of its use to other classes of biomolecules is a significant area of future research. This involves conjugating the stearidonic acid moiety to other amine-containing molecules to study their behavior or to impart new properties.
Amino-Modified Nucleic Acids: Synthetic oligonucleotides (DNA and RNA) and aptamers can be synthesized with primary amine groups at their termini or on specific bases. Reacting these molecules with Stearidonic Acid N-Succinimide would attach a lipid tail, potentially enhancing their cellular uptake, enabling interaction with lipid bilayers, or facilitating their incorporation into lipid-based delivery systems.
Polysaccharides: Biopolymers like chitosan (B1678972) are rich in primary amine groups. The conjugation of stearidonic acid to such polysaccharides could be used to create amphiphilic materials capable of self-assembly into nanoparticles for drug delivery or hydrogels with tailored properties.
Amino-Lipids: Lipids such as phosphatidylethanolamine (B1630911) (PE) contain a primary amine headgroup. The acylation of PE with Stearidonic Acid N-Succinimide would create a specialized phospholipid, which could be incorporated into liposomes to study membrane dynamics or to create targeted lipid nanoparticles.
| Biomolecule Class | Reactive Site | Potential Research Application |
|---|---|---|
| Proteins/Peptides | Lysine ε-amino group, N-terminus | Studying protein-lipid interactions, creating targeted antibody-drug conjugates. |
| Amino-Modified DNA/RNA | Engineered primary amine linkers | Developing lipid-modified gene delivery systems, creating membrane-anchored nucleic acid probes. |
| Aminopolysaccharides (e.g., Chitosan) | Glucosamine free amino group | Formation of self-assembling nanoparticles, biocompatible hydrogels. |
| Aminophospholipids (e.g., PE) | Ethanolamine headgroup | Creation of specialized liposomes, studying membrane biophysics. |
Novel Applications in Targeted Drug Delivery Systems Research
In targeted drug delivery, a conjugate is typically formed by linking a targeting moiety (like an antibody) to a therapeutic agent through a chemical linker. nih.govstonybrook.edu Stearidonic Acid N-Succinimide can serve as a precursor to such a linker system. The N-succinimide group provides a reliable method for attaching the molecule to an amine-bearing drug or targeting ligand, forming a stable amide bond. nih.gov
The stearidonic acid portion of the molecule offers unique possibilities. When incorporated into a drug conjugate, this fatty acid tail could:
Enhance Membrane Interaction: The polyunsaturated fatty acid chain may facilitate interaction with and transport across cell membranes, potentially improving the intracellular delivery of the payload.
Act as a Self-Assembly Motif: The amphiphilic nature of the resulting drug conjugate could enable it to self-assemble into nanostructures, a strategy of growing interest for drug delivery. nih.gov
Future research will focus on designing "smart" linkers that incorporate the Stearidonic Acid N-Succinimide motif. For example, the fatty acid could be attached to a drug, and the N-succinimide group (or a derivative) could then be used to link this complex to a large targeting molecule like a monoclonal antibody, creating a precisely engineered therapeutic agent. stonybrook.edu
| Component of Drug Conjugate | Role of Stearidonic Acid N-Succinimide | Chemical Linkage Focus |
|---|---|---|
| Targeting Moiety (e.g., Antibody) | Reacts with lysine amines to attach the linker-drug complex. | Formation of a stable amide bond. |
| Linker | The stearidonic acid backbone forms part of the linker structure. | Influences solubility and spatial arrangement of the conjugate. |
| Therapeutic Drug (Payload) | Can be attached to the stearidonic acid if the drug contains a suitable functional group. | The NHS ester enables covalent attachment to amine-containing drugs. |
Integration into Advanced Materials Science for Biocompatible Surface Modification
Modifying the surface of biomaterials is crucial for improving their biocompatibility and directing biological responses upon implantation. manchester.ac.uknih.gov Surface modification aims to prevent non-specific protein adsorption, reduce foreign body reactions, and promote specific cell adhesion and growth. nih.govmdpi.com
Stearidonic Acid N-Succinimide is an ideal agent for surface modification. The N-succinimide group can be used to covalently attach the molecule to surfaces that have been pre-functionalized with primary amines. This creates a surface coated with stearidonic acid moieties. Such a lipid-coated surface could:
Mimic Cell Membranes: The fatty acid layer can create a biomimetic surface that is less likely to be recognized as foreign by the body.
Reduce Protein Fouling: Hydrophilic or specifically structured surfaces can resist the non-specific adsorption of proteins, which is the first step in the foreign body response. nih.gov
Improve Biocompatibility of Polymers: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used in drug delivery and tissue engineering. yale.edu Incorporating fatty acid conjugates into PLGA materials can prolong the surface presentation of functional molecules and improve biocompatibility. yale.edu
Future directions include the development of multi-functional surfaces. For example, a surface could be partially modified with Stearidonic Acid N-Succinimide to provide a biocompatible lipid layer, while other areas are functionalized with cell-adhesion peptides to encourage specific tissue integration.
| Material | Surface Functionalization Strategy | Desired Outcome |
|---|---|---|
| Titanium Implants | Aminosilanization followed by reaction with Stearidonic Acid N-Succinimide. | Improved osseointegration, reduced inflammation. mdpi.com |
| PLGA Microspheres | Blending with a Stearidonic Acid-biomolecule conjugate during fabrication. yale.edu | Enhanced biocompatibility, controlled surface properties. |
| Stainless Steel Stents | Plasma deposition of amine groups, followed by conjugation. | Creation of a non-thrombogenic surface. nih.gov |
Exploration of Stearidonic Acid N-Succinimide in Multi-Omics Research Methodologies
Multi-omics approaches integrate data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of biological systems. frontiersin.orgfrontiersin.org Stearidonic Acid N-Succinimide has emerging potential as a chemical probe in this context, particularly at the interface of lipidomics and proteomics.
A key challenge in biology is identifying the proteins that interact with specific lipids. Stearidonic Acid N-Succinimide can be used in a chemical proteomics workflow to tackle this problem:
Cellular Incubation: Living cells are treated with Stearidonic Acid N-Succinimide. The fatty acid moiety allows it to be metabolized or to bind to specific proteins (e.g., acyltransferases, fatty acid binding proteins).
Covalent Crosslinking: Due to its proximity, the reactive N-succinimide ester can form a covalent bond with a nearby amine group (like lysine) on the interacting protein. This permanently "tags" the protein that was interacting with the stearidonic acid.
Enrichment and Identification: The cells are lysed, and the covalently tagged proteins can be enriched using methods that target the fatty acid tail. These enriched proteins are then identified and quantified using mass spectrometry-based proteomics.
This strategy, a form of activity-based protein profiling, directly links a specific metabolite (stearidonic acid) to its interacting proteins within a complex biological sample. The results can be integrated with lipidomic data (measuring levels of stearidonic acid and its derivatives) and transcriptomic data (measuring the expression of genes encoding the identified proteins) to build a comprehensive, multi-omics picture of fatty acid metabolism and signaling. nih.govnih.gov
| Step in Workflow | Description | Omics Field Involved |
|---|---|---|
| 1. Probing | Introduce Stearidonic Acid N-Succinimide to a biological system (e.g., cells). | Metabolomics / Chemical Biology |
| 2. Crosslinking | The NHS ester covalently binds to interacting proteins. | Chemical Proteomics |
| 3. Enrichment | Isolate the tagged proteins from the cell lysate. | Biochemistry |
| 4. Identification | Identify and quantify the proteins using mass spectrometry. | Proteomics |
| 5. Integration | Correlate protein interaction data with lipidomic and transcriptomic datasets. | Multi-Omics / Systems Biology |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Stearidonic Acid N-Succinimide (SDA-NHS) in laboratory settings?
- Methodological Answer : SDA-NHS is typically synthesized via N-hydroxysuccinimide (NHS) esterification. A common approach involves reacting stearidonic acid with NHS in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) under anhydrous conditions. The reaction is monitored using thin-layer chromatography (TLC) to confirm ester formation. Post-synthesis, purification via column chromatography or recrystallization is essential to remove unreacted reagents .
Q. Which characterization techniques are essential for verifying the structural integrity of SDA-NHS post-synthesis?
- Methodological Answer :
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm NHS ester formation by identifying peaks at ~1730 cm⁻¹ (C=O stretching of the ester) and ~1810 cm⁻¹ (succinimide carbonyl) .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify the absence of unreacted carboxylic acid protons (~12 ppm) and the presence of succinimide protons (~2.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research use) and detect impurities .
Q. How should researchers handle and store SDA-NHS to maintain its stability during experimental workflows?
- Methodological Answer :
- Storage : Store lyophilized SDA-NHS at -20°C in a desiccator to prevent hydrolysis. Solutions should be prepared fresh in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and used immediately .
- Handling : Conduct reactions under inert atmospheres (e.g., nitrogen) to minimize moisture exposure. Use glassware dried at 120°C for 2 hours prior to synthesis .
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of SDA-NHS with amino-containing biomolecules under varying pH conditions?
- Methodological Answer :
- pH Optimization : NHS esters react optimally with primary amines at pH 7.5–8.5. Use phosphate-buffered saline (PBS) or HEPES buffers to maintain this range. Avoid Tris-based buffers, as they compete with the target amine groups .
- Stoichiometry : Conduct pilot experiments with molar ratios (e.g., 1:1 to 1:5 SDA-NHS:biomolecule) to identify the optimal conjugation yield. Quantify unreacted NHS esters using Ellman’s assay for thiol-reactive byproducts .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental molecular weight determinations of SDA-NHS conjugates?
- Methodological Answer :
- Mass Spectrometry (MS) : Use matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS to compare observed vs. expected molecular weights. Adjust for potential adducts (e.g., sodium or potassium ions) during data interpretation .
- Dynamic Light Scattering (DLS) : If aggregation is suspected, perform DLS to assess hydrodynamic radius changes. Centrifuge samples at 14,000 × g for 10 minutes prior to analysis to remove particulates .
Q. What methodological considerations are critical when designing dose-response studies involving SDA-NHS in cellular models?
- Methodological Answer :
- Solubility Testing : Pre-test SDA-NHS solubility in cell culture media using serial dilutions. Use surfactants (e.g., Tween-80) if precipitation occurs, ensuring <0.1% v/v to avoid cytotoxicity .
- Control Groups : Include NHS ester-only controls to distinguish between compound-specific effects and succinimide-mediated cytotoxicity. Measure cell viability via MTT or resazurin assays at 24-, 48-, and 72-hour intervals .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in bioactivity data across studies using SDA-NHS conjugates?
- Methodological Answer :
- Batch Variability : Compare Certificate of Analysis (COA) data for SDA-NHS purity across studies. Variations in residual solvents (e.g., DMF) or hydrolysis products may explain discrepancies .
- Experimental Replication : Use standardized protocols for conjugation and purification. Validate results across at least three independent experiments with technical triplicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
